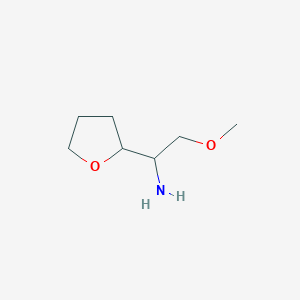

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

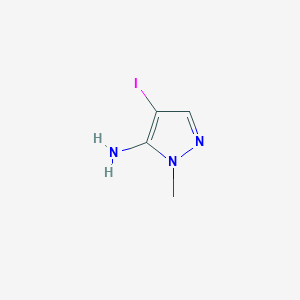

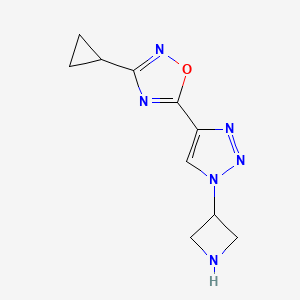

(2R)-1-(2,2,2-Trifluoroethoxy)propan-2-ol, also known as (2R)-TFEP, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a chiral compound that has been used in the synthesis of other compounds and as a reagent in laboratory experiments. The compound has been studied for its potential applications in biochemistry, pharmacology, and other scientific disciplines.

Aplicaciones Científicas De Investigación

1. Cholesterol Ester Transfer Protein (CETP) Inhibition

One notable application of a compound structurally similar to (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol, specifically (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol, is its potent inhibition of cholesteryl ester transfer protein (CETP). This was prepared with high purity and yield through a regio- and diastereoselective ring-opening reaction, highlighting its potential in cholesterol management applications (Li et al., 2010).

2. Radiosynthesis for Tumor Hypoxia Markers

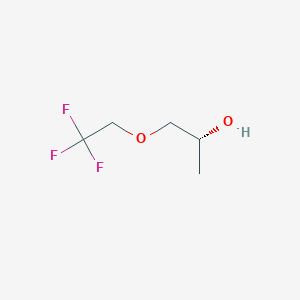

Another compound with structural similarity, trifluoromisonidazole (TFMISO), which includes the (2,2,2-trifluoroethoxy)propan-2-ol moiety, was successfully labeled with (18)F, making it a valuable bimodal PET/MRI probe for tumor hypoxia marking. This advancement in radiolabeling emphasizes the compound's role in enhancing diagnostic imaging techniques (Suehiro et al., 2011).

3. Investigation of Molecular Miscibility

The compound 1,1,1-Trifluoro-propan-2-ol (TFIP), sharing a similar trifluoromethyl group with (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol, was used to study the impact of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. This research, conducted through molecular dynamics simulations, provides critical insights into the physicochemical properties and behavior of similar fluorinated organic molecules in aqueous solutions (Fioroni et al., 2003).

Propiedades

IUPAC Name |

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2/c1-4(9)2-10-3-5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLOMQJXZDDAGS-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COCC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)